molecular formula C23H20O2 B14003467 1,3-Butanedione,2-(diphenylmethyl)-1-phenyl- CAS No. 33925-42-7

1,3-Butanedione,2-(diphenylmethyl)-1-phenyl-

Cat. No.: B14003467
CAS No.: 33925-42-7
M. Wt: 328.4 g/mol
InChI Key: DHCVEWXHMBKZPS-UHFFFAOYSA-N
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Description

1,3-Butanedione,2-(diphenylmethyl)-1-phenyl- is an organic compound with a complex structure that includes multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Butanedione,2-(diphenylmethyl)-1-phenyl- typically involves the reaction of benzyl chloride with acetylacetone in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyl group is introduced into the acetylacetone framework.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Butanedione,2-(diphenylmethyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the diketone groups into alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Butanedione,2-(diphenylmethyl)-1-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Butanedione,2-(diphenylmethyl)-1-phenyl- involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. These interactions can modulate biological pathways and lead to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butanedione,1-(2-thienyl)-: Similar structure but with a thienyl group instead of phenyl groups.

    1,3-Butanedione,2-diazo-1-(4-methylphenyl)-: Contains a diazo group and a methyl-substituted phenyl group.

Uniqueness

1,3-Butanedione,2-(diphenylmethyl)-1-phenyl- is unique due to the presence of multiple phenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

33925-42-7

Molecular Formula

C23H20O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-benzhydryl-1-phenylbutane-1,3-dione

InChI

InChI=1S/C23H20O2/c1-17(24)21(23(25)20-15-9-4-10-16-20)22(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16,21-22H,1H3

InChI Key

DHCVEWXHMBKZPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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